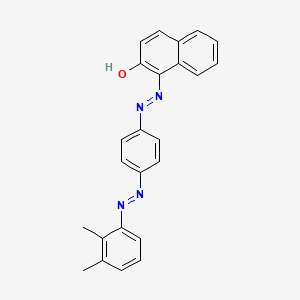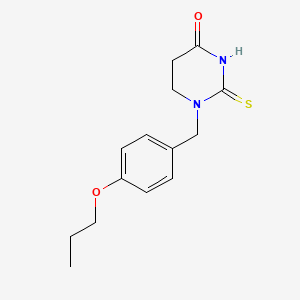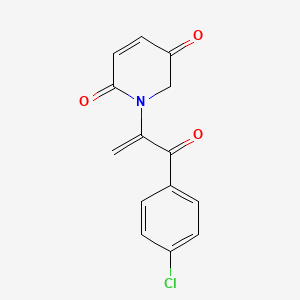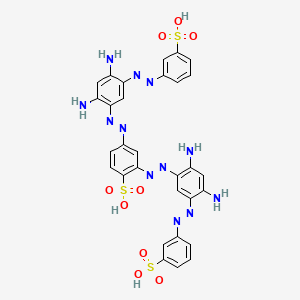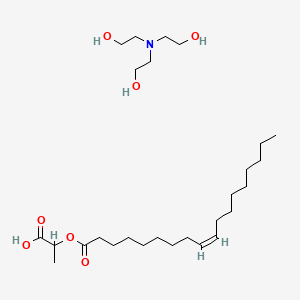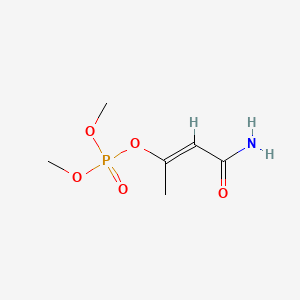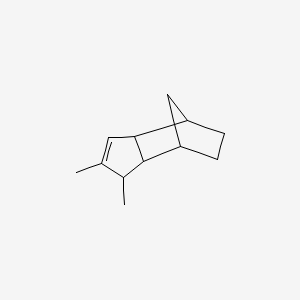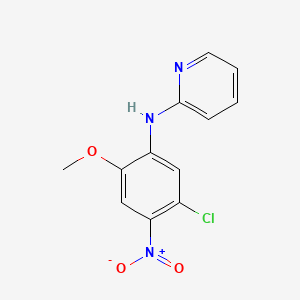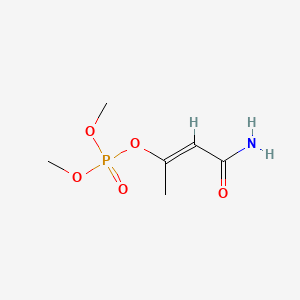
Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia Amides are known for their stability and are commonly found in various biological and synthetic materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bidrin amide can be achieved through several methods. One common approach is the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the partial hydrolysis of nitriles, which can also produce amides under controlled conditions . Additionally, the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides from carboxylic acids and amines .
Industrial Production Methods
In industrial settings, the production of Bidrin amide often involves large-scale reactions using acid halides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Bidrin amide undergoes various chemical reactions, including:
Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids under specific conditions.
Reduction: Reduction of amides can yield amines, which are valuable intermediates in organic synthesis.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and other functionalized compounds.
Aplicaciones Científicas De Investigación
Bidrin amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Bidrin amide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. This can lead to various biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Formamide: A simple amide with a single carbonyl group.
Acetamide: Another simple amide, derived from acetic acid.
N-methylacetamide: A methyl-substituted amide with unique properties.
Uniqueness of Bidrin Amide
Bidrin amide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity profile allow it to be used in various chemical reactions and industrial processes, making it a valuable compound in both research and practical applications .
Propiedades
Número CAS |
14510-15-7 |
|---|---|
Fórmula molecular |
C6H12NO5P |
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+ |
Clave InChI |
KTDOBHIMCLAICL-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=C\C(=O)N)/OP(=O)(OC)OC |
SMILES canónico |
CC(=CC(=O)N)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


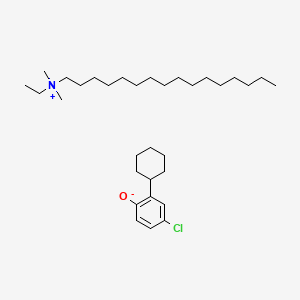
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
